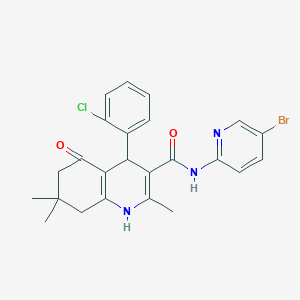
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BRD4 inhibitor, is a small molecule drug that has shown promising results in scientific research applications.
Mécanisme D'action
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor binds to the bromodomain of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, preventing its interaction with acetylated histones and transcription factors, thereby inhibiting the expression of oncogenes and promoting the expression of tumor suppressor genes. It also inhibits the interaction of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide with other proteins involved in cell proliferation and survival pathways, such as p53, MYC, and NF-κB, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor has been shown to exhibit potent anti-cancer activity in various preclinical models, including leukemia, lymphoma, multiple myeloma, and solid tumors. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of inflammatory diseases and fibrosis. However, the precise biochemical and physiological effects of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor in different diseases and cell types are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor is its high selectivity for N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, which minimizes off-target effects and toxicity. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, making it suitable for in vivo studies. However, the synthesis of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor is complex and requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.
Orientations Futures
There are several future directions for the development and application of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor. One of the major areas of research is the identification of biomarkers that can predict the response of cancer cells to N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibition, which can help in the selection of patients for clinical trials. Another area of research is the combination of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor with other targeted therapies or conventional chemotherapies to enhance its efficacy and overcome drug resistance. Moreover, the development of more potent and selective N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitors and the optimization of their pharmacokinetic properties are also important for their clinical translation.
Conclusion:
In conclusion, N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor is a promising small molecule drug that has shown potent anti-cancer, anti-inflammatory, and anti-fibrotic activities in preclinical studies. Its mechanism of action involves the inhibition of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, a key regulator of gene expression and cell proliferation. While there are still many challenges to overcome, the development and application of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor hold great promise for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor involves several steps, including the condensation of 2-amino-5-bromopyridine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3,3-dimethylacrylic acid and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide), which plays a crucial role in regulating gene expression and cell proliferation. Inhibition of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a promising target for cancer therapy.
Propriétés
Nom du produit |
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C24H23BrClN3O2 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrClN3O2/c1-13-20(23(31)29-19-9-8-14(25)12-27-19)21(15-6-4-5-7-16(15)26)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |
Clé InChI |
HLYIOLBXWMWQFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC=C(C=C4)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)








![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)